molecular formula C20H20N2O3 B2802554 3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-81-4

3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2802554
M. Wt: 336.391
InChI Key: AUOCADKBWZGISZ-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule that contains a benzamide moiety and a quinolinone moiety . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities . Quinolinones, on the other hand, are a type of heterocyclic compound that contain a benzene ring fused to a pyridone ring . They are also known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a benzamide moiety attached to a quinolinone moiety via an ethyl linker . The 3-methoxy group would be attached to the benzene ring of the benzamide, and the 7-methyl-2-oxo group would be on the quinolinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling/melting points .

Scientific Research Applications

PI3K Inhibitors and Anticancer Agents

A study by Shao et al. (2014) discussed the development of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors and anticancer agents. The research synthesized compounds showing potent antiproliferative activities in vitro against various human cancer cell lines. Specifically, one compound demonstrated significant inhibitory activity against PI3K/AKT/mTOR pathways and tumor growth in a U-87 MG xenograft model, suggesting these compounds, similar in structure to "3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide," have considerable potential as anticancer agents (Shao et al., 2014).

Novel ALK5 Inhibitors and Anti-fibrotic Drugs

Research by Kim et al. (2008) on 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130) explored its pharmacokinetics, metabolism, and potential as a novel ALK5 inhibitor with applications in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects on breast cancer models. This study underscores the relevance of quinolinone derivatives in developing therapeutic agents targeting fibrotic diseases and cancer metastasis, highlighting a similar application scope for "3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" (Kim et al., 2008).

Antimicrobial Agents

A study on the synthesis and biological evaluation of quinoxaline derivatives bearing an amide moiety by Mohsen et al. (2014) aimed to develop new compounds with antimicrobial activity. This research effort to synthesize novel benzamide derivatives with potential antimicrobial properties signifies the broader application of "3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" in combating microbial infections (Mohsen et al., 2014).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties . It could also involve studying its mechanism of action in more detail .

properties

IUPAC Name

3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-6-7-14-11-16(20(24)22-18(14)10-13)8-9-21-19(23)15-4-3-5-17(12-15)25-2/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOCADKBWZGISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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